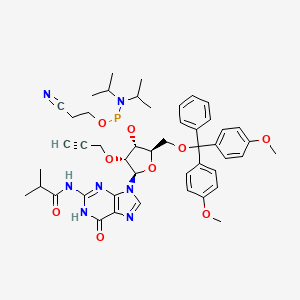
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Übersicht
Beschreibung
“2’-O-Propargyl g(iBu)-3’-phosphoramidite” is a chemical compound used in the field of molecular biology, particularly in the synthesis of mRNA and oligonucleotides . It is a type of phosphoramidite, a class of compounds that are commonly used in the production of synthetic DNA and RNA .
Synthesis Analysis
The synthesis of “2’-O-Propargyl g(iBu)-3’-phosphoramidite” involves a highly selective alkylation procedure. This process introduces the propargyl functionality, enabling the synthesis of protected 2’-O-propargyl-3’-O-phosphoramidites . These are the building blocks for the assembly of 2’-O-propargyl oligoribonucleotides . The suitability of phosphoramidite chemistry for the introduction of this modified nucleoside has been proven using techniques such as MALDI or ES mass spectrometry .
Molecular Structure Analysis
The molecular structure of “2’-O-Propargyl g(iBu)-3’-phosphoramidite” includes a propargyl group, which refers to a triple/alkyne bond structure next to a saturated position with the following structure HC≡C−CH2− .
Chemical Reactions Analysis
The chemical reactions involving “2’-O-Propargyl g(iBu)-3’-phosphoramidite” are primarily related to its role in the synthesis of oligonucleotides. The propargyl group at the 3’ end can be ligated using click chemistry, a type of chemical reaction that involves the joining of molecular fragments .
Wissenschaftliche Forschungsanwendungen
Automated Synthesis of DNA-based Glycoclusters
The synthesis of propargylated pentaerythrityl phosphodiester oligomers (PePOs) using a bis-propargylated pentaerythritol-based phosphoramidite and subsequent "click" chemistry demonstrates their utility in constructing DNA-based glycoclusters. These clusters show improved binding to bacterial lectins, indicating potential applications in targeting bacterial infections and developing novel diagnostics (Morvan et al., 2007).
Glyco Oligonucleotide Conjugates
The use of phosphoramidite derivatives for the synthesis of glyco oligonucleotide conjugates through "bi-click" chemistry highlights their role in creating heteroglyco oligonucleotide conjugates. These conjugates have applications in studying carbohydrate-lectin interactions, which are crucial for understanding cellular communication and pathogen attachment (Pourceau et al., 2009).
Oligodeoxyribonucleotide Conjugates
The incorporation of azidomethylthymidine via phosphoramidite chemistry into oligodeoxyribonucleotides for subsequent click chemistry conjugation showcases the method's versatility in modifying oligonucleotides. This approach is beneficial for creating nucleic acid probes and therapeutics with tailored properties (Kiviniemi et al., 2008).
Sequence-Defined Polymers
The iterative use of phosphoramidite chemistry for the synthesis of sequence-defined non-natural polyphosphates illustrates its potential in creating information-containing macromolecules. This technology is foundational for advancements in data storage, nanotechnology, and materials science (Al Ouahabi et al., 2015).
Catalytic Activity in Organic Synthesis
The development of ruthenium complexes with phosphoramidite ligands for catalytic applications in organic synthesis, such as amination reactions, underscores the role of these compounds in facilitating efficient and selective chemical transformations. This application is crucial for the synthesis of complex organic molecules and pharmaceuticals (Widaman et al., 2011).
Zukünftige Richtungen
The future directions for “2’-O-Propargyl g(iBu)-3’-phosphoramidite” could involve its use in the development of novel therapeutic agents. For instance, a study reports a facile click-based strategy to incorporate a metal chelating ligand and a fluorescent tag into a three-point-star DNA tile containing 2’-O-propargyl groups . This strategy opens up the possibility of functionalizing pre-assembled DNA strands to construct platforms for metal or drug delivery .
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,64?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGPRXHCUPJJO-VCGWOZLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Propargyl g(iBu)-3'-phosphoramidite | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



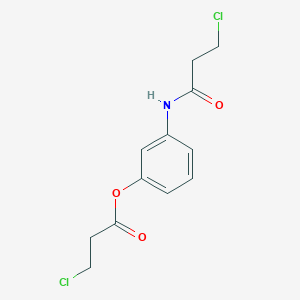
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
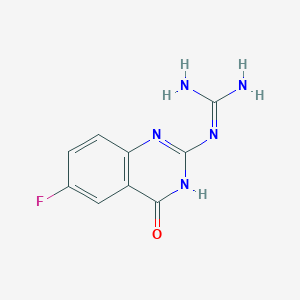
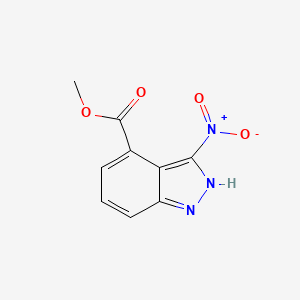
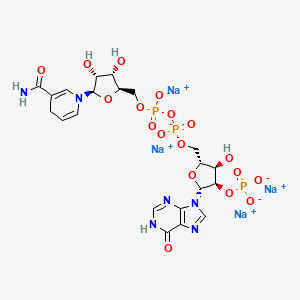
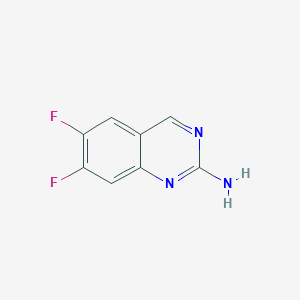
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
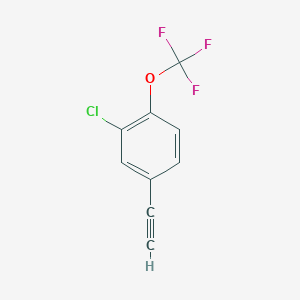
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
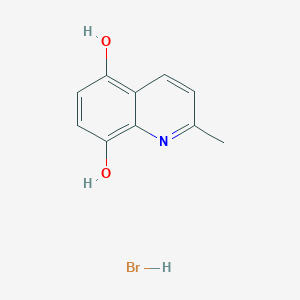
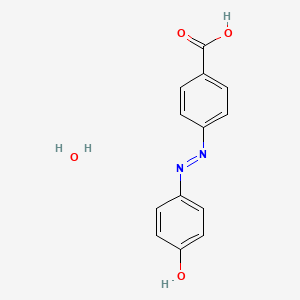
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)